LST b Uniquely Enhances Motor Neuron Development in Zebrafish Model
In a transgenic zebrafish (Hb9:GFP) model, treatment with 100 µg/mL LST b led to a significant increase in both the number and length of axon branches in caudal primary (CaP) motor neurons compared to untreated controls [1][2]. The effect is associated with the upregulation of the axon guidance genes Slit2 and Slit3 [1][2]. This specific neurodevelopmental phenotype has not been reported for the structural isomers LST a or LST c, establishing a unique functional role for LST b in this critical pathway .
| Evidence Dimension | Motor neuron axon branching |
|---|---|
| Target Compound Data | Significant increase in number and length of CaP axon branches (p-value not specified in abstract) |
| Comparator Or Baseline | Untreated control (baseline) |
| Quantified Difference | Qualitative improvement reported; increased expression of Slit2 and Slit3 genes confirmed by PCR and in situ hybridization. |
| Conditions | Transgenic zebrafish line (Hb9:GFP) incubated with 100 µg/mL LST b. |
Why This Matters
This in vivo evidence demonstrates a specific, high-value application for LST b in neurodevelopmental research that is not documented for its isomers, justifying its procurement for studies on axon guidance and motor neuron function.
- [1] Li P, et al. Enhancement of motor neuron development and function in zebrafish by sialyllacto-N-tetraose b. Transl Pediatr. 2024;13(7):1134-1145. View Source
- [2] Li P, et al. Enhancement of motor neuron development and function in zebrafish by sialyllacto-N-tetraose b. (PubMed Abstract). View Source
